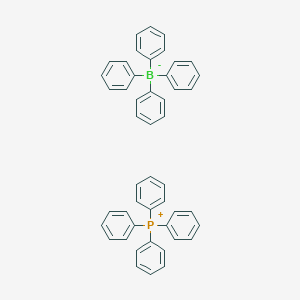

Tetraphenylphosphonium tetraphenylborate

Übersicht

Beschreibung

Tetraphenylphosphonium tetraphenylborate (TPTB) is a compound that serves as a common reference electrolyte in the physical chemistry of solutions. It allows for the convenient partitioning of thermodynamic properties into single-ion contributions. The compound is characterized by its ability to stabilize intermediate cations in reactions and is known for its broad functional group tolerance as well as water and oxygen tolerance .

Synthesis Analysis

The synthesis of tetraphenylphosphonium salts can be achieved through various methods. For instance, tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) is prepared from sodium molybdate and potassium thiocyanate in an acidic medium, followed by cation exchange under phase transfer conditions . Another example is the synthesis of tetra(vinyl)phosphonium salts, which involves the hydrophosphination of PH3 with vinyl acetate, quaternization, acetylation, and careful elimination of acetic acid . Additionally, functionalized tetraarylphosphonium salts can be synthesized through palladium-catalyzed coupling reactions between aryl halides and triphenylphosphine .

Molecular Structure Analysis

The molecular structure of tetraphenylphosphonium salts can vary. For example, the tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) crystallizes in the tetragonal space group and has been characterized by X-ray crystallography . The tetra(vinyl)phosphonium cation has a low symmetry ground-state conformation, with three vinyl groups forming a propeller shape . The crystal and molecular structure of the anion phosphido-di-μ-carbonyltetradecacarbonyl hexacobaltate(1−) in its tetraphenylphosphonium salt has been determined by X-ray single-crystal counter data .

Chemical Reactions Analysis

Tetraphenylphosphonium salts are involved in various chemical reactions. They can promote epoxide-initiated cation-olefin polycyclization reactions and catalyze oxygen transfer reactions . They are also used in photocatalysis, such as in visible-light-induced, nucleophile-initiated thiol-Michael addition photopolymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPTB are influenced by its interactions with water molecules. Ab initio molecular dynamics simulations have shown that the ions can capture about a dozen H2O molecules, with several penetrating deep into the grooves between the tetrahedrally oriented "sails" of the rotating ions . The IR spectra of hydrated TPTB ions reveal a considerable blue shift of the νOH stretching band of liquid water for the tetraphenylborate ion, due to extensive O-H∙∙∙π hydrogen bonding, which is much weaker for the tetraphenylphosphonium ion .

Wissenschaftliche Forschungsanwendungen

Supramolecular Networks and Ion Exchange

Tetraphenylphosphonium tetraphenylborate is used in the formation of porous anionic hydrogen-bonded networks, similar to those formed by tetraphenylborates. These networks can selectively exchange cations, much like zeolites, offering new strategies for constructing ordered molecular materials (Malek et al., 2005).

Catalysis in Chemical Reactions

It facilitates epoxide-initiated cation-olefin polycyclization reactions, showing broad functional group tolerance and resistance to water and oxygen (Tian et al., 2016).

Study of Hydration and Solvation

Tetraphenylphosphonium tetraphenylborate plays a role in understanding the hydration of constituent ions and offers insights into hydrogen bonding and solvent interactions (Leśniewski & Śmiechowski, 2018).

Material Science and Polymer Networks

This compound is used in the creation of microporous polymer networks. It combines the field of weakly coordinating anions with microporous polymer networks, potentially enhancing the mobility and accessibility of countercations in the solid state (Fischer et al., 2013).

Photocatalysis

It acts as a key component in a photoinitiation system for visible light-triggered nucleophile-catalyzed thiol-Michael addition polymerization, enabling controlled stoichiometric reactions between thiol and vinyl precursors (Zhang et al., 2020).

Electrochemistry

Tetraphenylphosphonium tetraphenylborate is used in the development of ion-selective electrodes, like a coated wire electrode sensitive to tetraphenylphosphonium ion, aiding in the measurement of mitochondrial membrane potential (Satake et al., 1991).

Safety And Hazards

Zukünftige Richtungen

Based on the results of the phenol–epoxide ring-opening reaction study, it is possible to construct new design guidelines for latent hardening accelerators such as Tetraphenylphosphonium tetraphenylborate . The free energies of activation in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .

Eigenschaften

IUPAC Name |

tetraphenylboranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWPOPFFBCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431398 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraphenylphosphonium tetraphenylborate | |

CAS RN |

15525-15-2 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

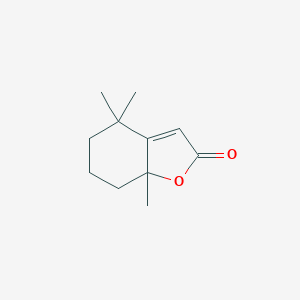

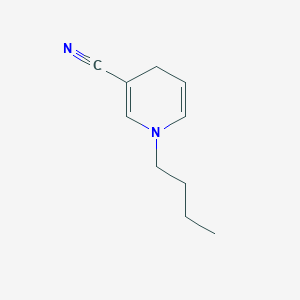

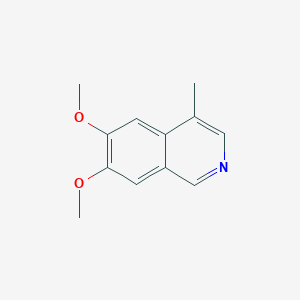

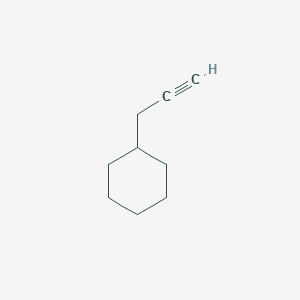

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)